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molecular formula C13H24O6 B1296564 Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate CAS No. 21339-47-9

Diethyl 3,3-Diethoxypropane-1,1-dicarboxylate

Cat. No. B1296564
M. Wt: 276.33 g/mol
InChI Key: VQUXMFKGQFXVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04980362

Procedure details

To a cooled suspension (0° C.) of lithium aluminum hydride (4.9 g, 0.129 mol) in anhydrous tetrahydrofuran (80 mL), was added a solution of diethyl 2,2-diethoxyethylmalonate (17.6 g, 63.7 mmol) in anhydrous tetrahydrofuran (60 mL), and the mixture was stirred 3 h at room temperature. Then, the reaction mixture was immersed in an ice bath and a mixture of water (4.6 mL) and tetrahydrofuran (9.2 mL) was added dropwise followed by a solution of 15% sodium hydroxide (4.6 mL) and water (12.5 mL). After stirring for 20 minutes, the suspension was filtered off, the solvent was removed at reduced pressure, and 300 mL of chloroform was added. The solution was dried over sodium sulfate and after removal of the solvent, 8.8 g of a white solid was obtained and used in the next step without further purification.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Two
Quantity
9.2 mL
Type
solvent
Reaction Step Two
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([O:9][CH:10]([O:23][CH2:24][CH3:25])[CH2:11][CH:12]([C:18](OCC)=[O:19])[C:13](OCC)=[O:14])[CH3:8].O.[OH-].[Na+]>O1CCCC1>[CH2:24]([O:23][CH:10]([O:9][CH2:7][CH3:8])[CH2:11][CH:12]([CH2:13][OH:14])[CH2:18][OH:19])[CH3:25] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
17.6 g
Type
reactant
Smiles
C(C)OC(CC(C(=O)OCC)C(=O)OCC)OCC
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.6 mL
Type
reactant
Smiles
O
Name
Quantity
9.2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
4.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
12.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the reaction mixture was immersed in an ice bath
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
After stirring for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the suspension was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was removed at reduced pressure, and 300 mL of chloroform
ADDITION
Type
ADDITION
Details
was added
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
after removal of the solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CC(CO)CO)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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